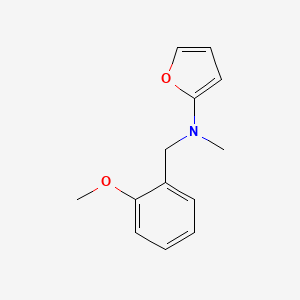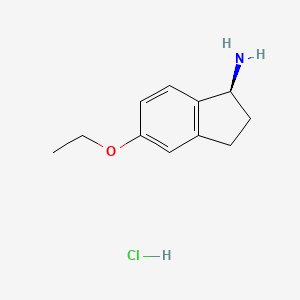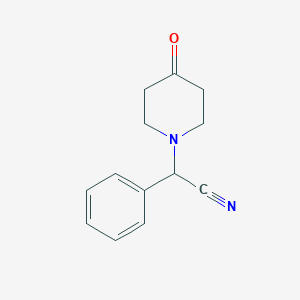![molecular formula C11H7NO4 B11889782 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid](/img/structure/B11889782.png)
5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid: is a heterocyclic compound that features both isochromene and isoxazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid typically involves the use of cycloaddition reactions. One common method is the Rh(II)-catalyzed (3 + 2) annulation of pyridines with 4-diazoisochroman-3-imines . This method provides access to a variety of substituted derivatives with moderate to good yields and complete regioselectivity.
Industrial Production Methods: These methods often involve eco-friendly strategies to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of both isochromene and isoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid serves as a valuable intermediate for constructing complex molecular architectures .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development. Isoxazole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Industry: In materials science, the compound can be used to develop new materials with specific electronic or optical properties .
Wirkmechanismus
The mechanism of action of 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid involves its interaction with molecular targets through its isochromene and isoxazole moieties. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, isoxazole derivatives are known to inhibit enzymes or receptors involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Isochromeno[3,4-b]indolizines: These compounds share the isochromene core but differ in the attached heterocyclic ring.
Isoxazole Derivatives: Compounds like 3-(2-methoxyphenyl)isoxazole-5-carboxylic acid have similar isoxazole moieties but differ in their substitution patterns.
Uniqueness: 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid is unique due to the combination of isochromene and isoxazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H7NO4 |
|---|---|
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
5H-isochromeno[3,4-d][1,2]oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-11(14)8-10-9(16-12-8)7-4-2-1-3-6(7)5-15-10/h1-4H,5H2,(H,13,14) |
InChI-Schlüssel |
DLAKFOBGLFHQBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C(O1)C(=NO3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone](/img/structure/B11889727.png)










